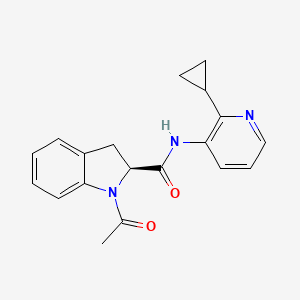

![molecular formula C16H19N3O2 B7351431 (2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-phenyloxolane-3-carboxamide](/img/structure/B7351431.png)

(2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-phenyloxolane-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-phenyloxolane-3-carboxamide, also known as MIV-150, is a small molecule compound that has been developed as a potential microbicide for the prevention of sexually transmitted infections (STIs) such as HIV-1, herpes simplex virus (HSV), and human papillomavirus (HPV). Microbicides are substances that can be applied topically to the vagina or rectum to prevent the transmission of STIs during sexual intercourse. MIV-150 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

(2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-phenyloxolane-3-carboxamide works by blocking the viral entry into host cells. It binds to the viral envelope protein gp120, which is responsible for the attachment of the virus to host cells. This prevents the virus from entering the host cell and replicating.

Biochemical and Physiological Effects:

This compound has been shown to be safe and well-tolerated in preclinical and clinical studies. It does not cause any significant toxicity or adverse effects on the vaginal or rectal mucosa. This compound is rapidly absorbed into the vaginal or rectal tissue and reaches high concentrations within a few hours of application. It has a long half-life and can provide sustained protection against STIs for up to 24 hours.

Advantages and Limitations for Lab Experiments

(2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-phenyloxolane-3-carboxamide has several advantages as a microbicide candidate. It has a broad spectrum of activity against different strains of HIV-1, HSV, and HPV. It is safe and well-tolerated, and can provide sustained protection against STIs for up to 24 hours. However, this compound has some limitations as well. It has low water solubility, which can limit its bioavailability and efficacy. It also requires the use of a delivery system such as a gel or cream to enhance its absorption and retention in the vaginal or rectal tissue.

Future Directions

There are several future directions for the development of (2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-phenyloxolane-3-carboxamide as a microbicide. One direction is to optimize the formulation of this compound to enhance its bioavailability and efficacy. This can be achieved by developing new delivery systems such as nanoparticles or liposomes that can improve the solubility and retention of this compound in the vaginal or rectal tissue. Another direction is to combine this compound with other microbicides or antiretroviral drugs to enhance its potency and spectrum of activity. This can be achieved by developing combination products that can provide synergistic effects against STIs. Finally, future studies should focus on the safety and efficacy of this compound in different populations such as men who have sex with men and transgender individuals. This can provide important information on the potential use of this compound as a universal microbicide.

Synthesis Methods

(2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-phenyloxolane-3-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The final step involves the coupling of 2-phenyloxolane-3-carboxylic acid with N-(4-methylimidazol-1-yl)methanesulfonamide in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is this compound, which can be purified using chromatography techniques.

Scientific Research Applications

(2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-phenyloxolane-3-carboxamide has been extensively studied for its potential as a microbicide. In vitro studies have shown that this compound can inhibit the replication of HIV-1, HSV, and HPV by blocking the viral entry into host cells. This compound works by binding to the viral envelope protein gp120, which is responsible for the attachment of the virus to host cells. This prevents the virus from entering the host cell and replicating. This compound has also been shown to have a broad spectrum of activity against different strains of HIV-1, including those that are resistant to current antiretroviral drugs.

properties

IUPAC Name |

(2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-phenyloxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-19-10-13(18-11-19)9-17-16(20)14-7-8-21-15(14)12-5-3-2-4-6-12/h2-6,10-11,14-15H,7-9H2,1H3,(H,17,20)/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHSTRKWGSYIPQ-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CNC(=O)C2CCOC2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)CNC(=O)[C@@H]2CCO[C@H]2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-N-[(4-tert-butyl-1,3-oxazol-2-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7351348.png)

![(1R,2S)-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7351353.png)

![(2R)-2-methoxy-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B7351360.png)

![(2R,3R)-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7351369.png)

![3-hydroxy-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7351376.png)

![(2R,3R)-2-(1-ethylimidazol-2-yl)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]oxane-3-carboxamide](/img/structure/B7351382.png)

![3-hydroxy-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)cyclobutane-1-carboxamide](/img/structure/B7351385.png)

![(2R,3R)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7351388.png)

![(2R,3R)-N-[2-(3,3-dimethylpyrrolidin-1-yl)ethyl]-3-(pyrazol-1-ylmethyl)oxolane-2-carboxamide](/img/structure/B7351396.png)

![(2R,3S)-N-[(1-methylimidazol-4-yl)methyl]-3-(trifluoromethyl)-1,4-dioxane-2-carboxamide](/img/structure/B7351404.png)

![N-[2-(3,3-dimethylpyrrolidin-1-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7351405.png)

![(2R,6R)-4,6-dimethyl-N-[(1-methylimidazol-4-yl)methyl]morpholine-2-carboxamide](/img/structure/B7351415.png)

![(2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-(1-methylpyrazol-4-yl)oxane-3-carboxamide](/img/structure/B7351439.png)